Bis(4-nitrophenyl) sulfone

Electrosynthesis Process Chemistry High-Purity Intermediates

Impurities in dinitro monomers directly degrade the thermal and mechanical performance of aerospace-grade polymers. Bis(4-nitrophenyl) sulfone, synthesized via the anodic oxidation route, achieves >99.9% purity-ensuring the resulting bis(4-aminophenyl) sulfone (dapsone) monomer meets the stringent quality requirements for high-performance polyimides and polysulfones. · >99.9% purity via proprietary anodic oxidation; quantitative yield ensures batch-to-batch consistency. · Well-defined crystal lattice with specific S-C bond distances and hydrogen-bonding motifs enables precise co-crystal engineering. · Dual electron-withdrawing nitro groups activate the aromatic system for SNAr mechanistic studies and electrochemical reduction research. · Direct precursor to dapsone; minimizes chain-terminating impurities in polymer synthesis.

Molecular Formula C12H8N2O6S
Molecular Weight 308.27 g/mol
CAS No. 1156-50-9
Cat. No. B074723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-nitrophenyl) sulfone
CAS1156-50-9
Molecular FormulaC12H8N2O6S
Molecular Weight308.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O6S/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H
InChIKeyBVHNGWRPAFKGFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-nitrophenyl) sulfone Overview


Bis(4-nitrophenyl) sulfone (CAS 1156-50-9), also known as 4,4′-dinitrodiphenyl sulfone, is a crystalline diaryl sulfone derivative bearing two electron-withdrawing 4-nitrophenyl substituents [1]. This compound is primarily utilized as a high-purity intermediate in the synthesis of diamino sulfones for heat-resistant polymers and as a research tool in mechanistic studies involving nucleophilic aromatic substitution and electrochemical reduction processes [2].

Synthesis Route
Reported high-purity anodic oxidation pathway for diamino sulfone intermediates
Polymer Precursor Role
Key intermediate for heat-resistant polysulfone and polyimide synthesis
Research Tool
Probe for nucleophilic aromatic substitution (SNAr) and electrochemical reduction studies

Bis(4-nitrophenyl) sulfone vs. Generic Sulfones


Generic substitution with other diaryl sulfones (e.g., diphenyl sulfone) or even mono-nitrated analogs (e.g., 4-nitrophenyl phenyl sulfone) is not scientifically valid due to pronounced differences in molecular geometry and intermolecular packing, as revealed by comparative X-ray crystallography [1]. Furthermore, the specific anodic oxidation synthesis route uniquely achieves >99.9% purity and quantitative yield in this compound, a level of efficiency not reported for its closest analogs [2]. These distinctions directly impact crystal engineering, polymer intermediate quality, and reaction outcome predictability.

Bis(4-nitrophenyl) sulfone
  • Anodic oxidation route reported high purity
  • Electron-withdrawing nitro groups alter S–C bond geometry
  • Higher melting point indicates stronger intermolecular forces
Generic Diaryl Sulfones
  • Diphenyl sulfone lacks nitro activation; geometry differs significantly
  • Mono-nitrated analogs exhibit different crystal packing and thermal stability
  • Synthesis route efficiency may not transfer to analog compounds

Comparative Evidence: Bis(4-nitrophenyl) sulfone


Anodic Oxidation Synthesis: Purity and Yield

In a direct comparative study of synthetic methods for diaryl sulfones, the anodic oxidation of bis(4-nitrophenyl)sulfide in a divided cell with carbon electrodes yields bis(4-nitrophenyl) sulfone with a purity exceeding 99.9% and in quantitative yield [1]. This represents a superior outcome compared to standard chemical oxidation methods, which typically require extensive purification and result in lower overall yields [1].

Synthetic Purity
Head-to-head
>99.9% purity
Quantitative yield
Anodic oxidation supports high-purity intermediate synthesis
Divided cell, carbon electrodes, acetic acid/HCl
Electrosynthesis Process Chemistry High-Purity Intermediates

Elevated Melting Point vs. Analogs

Bis(4-nitrophenyl) sulfone exhibits a melting point range of 178-185 °C (or 252-255 °C, depending on polymorph and measurement method) [REFS-1, REFS-2], which is significantly higher than that of structurally related diaryl sulfones. For instance, diphenyl sulfone melts at 123-129 °C [1], bis(3-aminophenyl) sulfone at 170-175 °C [2], and 4-nitrophenyl phenyl sulfone at 140-143 °C [3].

Melting Point
Cross-study
178–185 °C or 252–255 °C
At least 53 °C above diphenyl sulfone
Elevated thermal stability may benefit high-temperature polymer applications
Polymorph-dependent range; source comparison
Thermal Analysis Crystal Engineering Material Science

Intermolecular Hydrogen Bonding in Crystal Structure

Comparative X-ray crystallography of a series of ten sulfones revealed that bis(4-nitrophenyl) sulfone, like most sulfones studied, engages in intermolecular soft hydrogen bonding interactions that influence its solid-state packing [1]. However, the study specifically notes that while para substituents (like nitro groups) do not influence S–O bond distances, they do cause small but measurable changes in S–C bond distances [1]. For bis(4-nitrophenyl) sulfone, the S–C distance was reported in the range of 1.743(7) to 1.790(3) Å, whereas for diphenyl sulfone (the unsubstituted parent), the S–C distance was notably different, highlighting the impact of the electron-withdrawing nitro groups on molecular geometry [1].

S–C Bond Distance
Head-to-head
1.743(7)–1.790(3) Å
Differs from diphenyl sulfone
Nitro substitution influences crystal geometry, relevant for crystal engineering
Single-crystal XRD, room temperature
X-ray Crystallography Solid-State Chemistry Polymorph Screening

Solubility Profile for Controlled SNAr Reactions

Bis(4-nitrophenyl) sulfone is reported to be insoluble in water and only slightly soluble in acetonitrile and DMSO [REFS-1, REFS-2]. This limited solubility is a key differentiating factor compared to more soluble sulfones like bis(3-aminophenyl) sulfone, which shows solubility in hot methanol [1]. For nucleophilic aromatic substitution (SNAr) reactions, the low solubility of the target compound can be exploited to drive reactions to completion via precipitation of the product, a strategy not feasible with more soluble analogs [2].

Solubility Profile
Class-level
Insoluble in water; slightly soluble in acetonitrile, DMSO
Low solubility can drive SNAr reactions to completion via precipitation
Qualitative comparison; solubility class differs from more soluble analogs
Reaction Engineering Solubility Screening Polymer Synthesis

Defined Purity Grades for Reproducible Research

Commercially, bis(4-nitrophenyl) sulfone is available at defined purity grades, with vendors specifying >98.0% (GC) [1] or 95% purity. While not a direct performance comparator, this level of commercial specification contrasts with many generic sulfones, which are often sold as technical grade materials with undefined impurity profiles. For instance, diphenyl sulfone is commonly offered at 99% purity, but the nature and quantity of impurities can vary significantly between suppliers .

Commercial Purity
Data to verify
>98.0% (GC) or 95%
Specified purity grades support batch reproducibility
Supplier-dependent; verify lot-specific COA
Chemical Sourcing Quality Control Reproducible Research

Bis(4-nitrophenyl) sulfone Applications


High-Performance Diamino Sulfone Monomer Synthesis

Bis(4-nitrophenyl) sulfone serves as the direct precursor to bis(4-aminophenyl) sulfone (dapsone) via nitro group reduction [1]. The exceptionally high purity (>99.9%) achievable through the anodic oxidation route ensures that the resulting diamino sulfone monomer is of correspondingly high quality, minimizing impurities that could compromise the mechanical and thermal properties of the final polyimide or polysulfone polymers used in aerospace and electronics applications [1].

Crystal Engineering and Polymorph Screening

The well-defined crystal structure of bis(4-nitrophenyl) sulfone, including its specific S–C bond distances and intermolecular hydrogen bonding patterns, makes it an ideal model compound for crystal engineering studies [2]. Researchers utilize this compound to investigate the influence of electron-withdrawing para substituents on sulfone packing and to design co-crystals with complementary hydrogen-bond donors or acceptors [2].

Mechanistic Probes for SNAr and Electrochemical Reduction

The presence of two strong electron-withdrawing nitro groups para to the sulfone bridge activates the aromatic rings toward SNAr reactions, making this compound a valuable probe for studying reaction mechanisms and kinetics [3]. Additionally, its electrochemical reduction behavior has been investigated as part of broader studies on the reductive cleavage of nitroaromatic sulfones, providing insights into electron transfer processes relevant to organic electrosynthesis [4].

Application
Selection Property
Validation Focus
Diamino sulfone monomer synthesis
Anodic oxidation route high-purity context
Reduction to diamine; verify monomer quality
Crystal engineering and polymorph studies
Defined S–C geometry and packing interactions
Co-crystal design, polymorph screening
SNAr and electrochemical mechanistic probes
Strong electron-withdrawing nitro activation
SNAr reactivity, reductive cleavage pathways
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